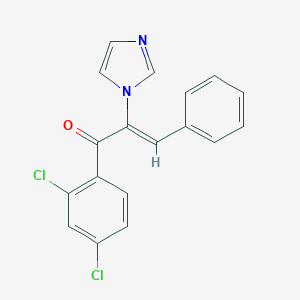
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as clotrimazole, and it belongs to the family of azole antifungal agents. Clotrimazole has been widely used as a topical antifungal medication to treat various fungal infections, including athlete's foot, ringworm, and jock itch. However, apart from its use as an antifungal agent, clotrimazole has also been studied for its potential applications in other areas, including scientific research.
作用機序
The mechanism of action of clotrimazole involves its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Without ergosterol, the fungal cell membrane becomes destabilized, leading to cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
生化学的および生理学的効果
Apart from its antifungal activity, clotrimazole has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Clotrimazole has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the immune response.
実験室実験の利点と制限
Clotrimazole has several advantages as a tool for scientific research. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying ion channels and other cellular processes. Clotrimazole is also relatively inexpensive and readily available, making it accessible to researchers. However, there are also some limitations to its use. For example, clotrimazole has low solubility in water, which can make it difficult to use in certain experiments. Additionally, clotrimazole has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on clotrimazole. One area of research is the development of more potent and selective ion channel modulators based on the structure of clotrimazole. Another area of research is the investigation of the potential use of clotrimazole as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research is needed to better understand the off-target effects of clotrimazole and to develop strategies to minimize these effects.
Conclusion:
In conclusion, clotrimazole is a well-established compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its use as a tool for studying ion channels and other cellular processes has been well-established, and it has also been studied for its potential therapeutic applications in cancer and inflammation. While there are some limitations to its use, the future directions for research on clotrimazole are promising, and it is likely to continue to be an important tool in scientific research.
合成法
The synthesis of clotrimazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with phenylmagnesium bromide, followed by the reaction with acetic anhydride. The final product is obtained after purification by recrystallization. This method of synthesis has been well-established, and it has been used to produce clotrimazole on a large scale.
科学的研究の応用
Clotrimazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a tool to study the function of ion channels. Ion channels are membrane proteins that play a critical role in various cellular processes, including cell signaling, muscle contraction, and neurotransmission. Clotrimazole has been shown to modulate the activity of ion channels, making it a valuable tool for studying their function.
特性
CAS番号 |
120758-59-0 |
|---|---|
製品名 |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI) |
分子式 |
C18H12Cl2N2O |
分子量 |
343.2 g/mol |
IUPAC名 |
(Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-14-6-7-15(16(20)11-14)18(23)17(22-9-8-21-12-22)10-13-4-2-1-3-5-13/h1-12H/b17-10- |
InChIキー |
BFIVVDFEHOSPHM-YVLHZVERSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3 |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
同義語 |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



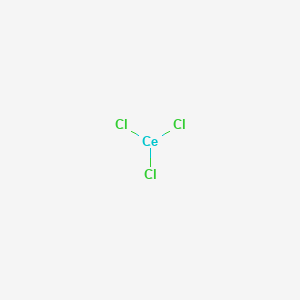
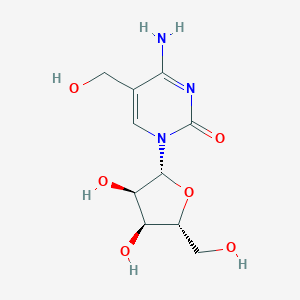
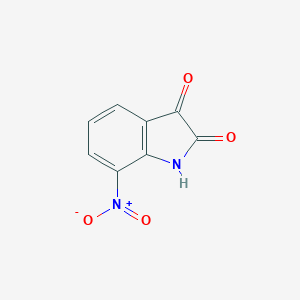
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)
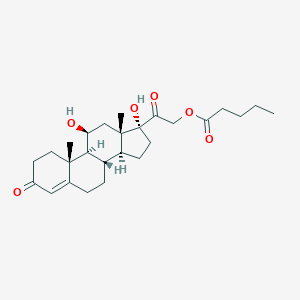
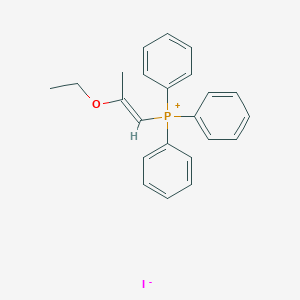
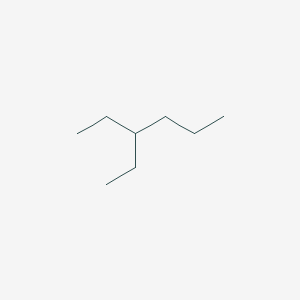
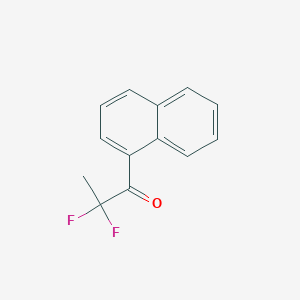
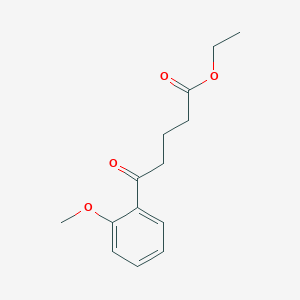
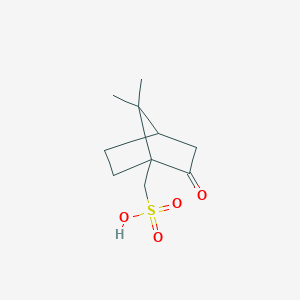
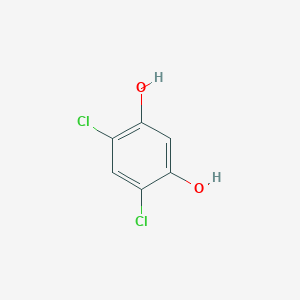
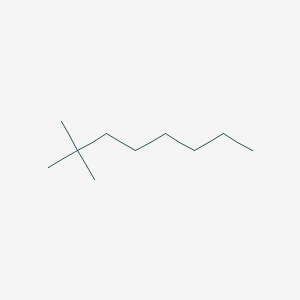
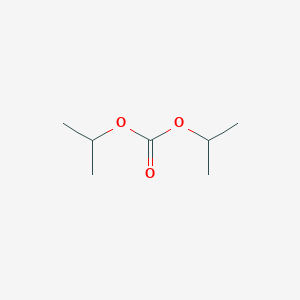
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)